Ethyl 2,5-dimethoxyphenylacetate

Description

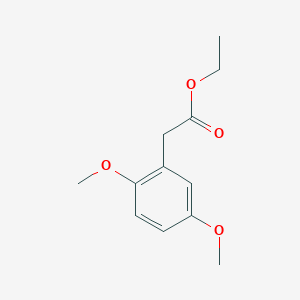

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNQUXSAPFQIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407848 | |

| Record name | Ethyl 2,5-dimethoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66469-86-1 | |

| Record name | Ethyl 2,5-dimethoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,5-dimethoxyphenylacetate chemical structure and properties

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a specialized ester intermediate used primarily in the synthesis of substituted phenethylamines and related bioactive scaffolds.[1][2] As a derivative of 2,5-dimethoxyphenylacetic acid, it serves as a critical "masked" equivalent of the corresponding ethanol or acetaldehyde, offering improved stability and solubility profiles during multi-step organic synthesis. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and spectroscopic fingerprints required for high-fidelity identification in research and forensic contexts.

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic aromatic esters. It appears as a clear to pale yellow liquid at room temperature, with low water solubility but high miscibility in organic solvents (ethanol, dichloromethane, ethyl acetate).

Table 1: Key Chemical & Physical Constants

| Property | Value | Source/Notes |

| IUPAC Name | Ethyl 2-(2,5-dimethoxyphenyl)acetate | Official Nomenclature |

| CAS Number | 66469-86-1 | Primary Identifier |

| Molecular Formula | C₁₂H₁₆O₄ | |

| Molecular Weight | 224.25 g/mol | |

| Boiling Point | 162–165 °C @ 8 mmHg | Vacuum distillation required [1] |

| Refractive Index ( | 1.513 | Purity indicator [1] |

| Density | 1.12 g/mL @ 25 °C | |

| Flash Point | ~71 °C (Closed Cup) | Combustible [1] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O | Lipophilic character |

Validated Synthetic Methodologies

Synthesis is typically approached via the modification of the parent phenylacetic acid. The choice of pathway depends on the starting material availability: 2,5-dimethoxyacetophenone (via Willgerodt-Kindler) or direct esterification of 2,5-dimethoxyphenylacetic acid .

Method A: Fischer Esterification (Preferred)

This protocol utilizes acid-catalyzed equilibrium displacement to generate the ester from the carboxylic acid.

-

Precursors: 2,5-Dimethoxyphenylacetic acid (CAS 1758-25-4), Absolute Ethanol.

-

Catalyst: Concentrated H₂SO₄ (catalytic amount).

-

Apparatus: Dean-Stark trap (for water removal) or reflux setup.[3]

Protocol:

-

Dissolve 2,5-dimethoxyphenylacetic acid (1.0 eq) in excess absolute ethanol (10–15 eq).

-

Add concentrated H₂SO₄ (0.05 eq) dropwise.

-

Reflux the mixture for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) should show the disappearance of the baseline acid spot and appearance of a high-Rf ester spot.

-

Concentrate ethanol under reduced pressure.

-

Partition residue between diethyl ether and saturated NaHCO₃ (to remove unreacted acid).

-

Dry organic layer (MgSO₄) and distill under vacuum (bp 162–165 °C / 8 mmHg) to yield the pure ester [2].

Method B: Willgerodt-Kindler Sequence

Used when starting from the ketone (2,5-dimethoxyacetophenone).

-

Rearrangement: Ketone + Sulfur + Morpholine

Thiomorpholide intermediate. -

Hydrolysis: Thiomorpholide + NaOH

2,5-Dimethoxyphenylacetic acid. -

Esterification: Acid + EtOH

Ethyl Ester (as per Method A).

Figure 1: Synthetic lineage from acetophenone precursors to the ethyl ester and subsequent reduction.[3][4]

Spectroscopic Forensics

Accurate identification requires correlating the 2,5-substitution pattern with the ethyl ester functionality.

Nuclear Magnetic Resonance (NMR)

The 2,5-dimethoxy substitution pattern creates a distinct aromatic region. Unlike 3,4-dimethoxy (veratryl) derivatives, the protons at positions 3, 4, and 6 show specific splitting due to the para-relationship of the methoxy groups and the ortho/meta relationships of the protons.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 1.25 | Triplet ( | 3H | –OCH₂CH ₃ | Ethyl terminal methyl |

| 3.60 | Singlet | 2H | Ar–CH ₂–CO | Benzylic methylene |

| 3.75 | Singlet | 3H | Ar–OCH ₃ | Methoxy (C-2 or C-5) |

| 3.77 | Singlet | 3H | Ar–OCH ₃ | Methoxy (C-5 or C-2) |

| 4.15 | Quartet ( | 2H | –OCH ₂CH₃ | Ethyl methylene |

| 6.70–6.90 | Multiplet | 3H | Ar–H (3,4,6) | Aromatic ring |

Note: The aromatic region typically shows H-6 as a singlet (or fine doublet) due to isolation by substituents, while H-3 and H-4 appear as an AB system (doublets) or multiplet depending on resolution.

Infrared Spectroscopy (IR)

-

C=O Stretch: 1730–1740 cm⁻¹ (Strong, Ester carbonyl).

-

C–O Stretch: 1150–1250 cm⁻¹ (Strong, Ether/Ester C–O).

-

C=C Aromatic: 1500, 1600 cm⁻¹.

-

C–H Aliphatic: 2900–3000 cm⁻¹.

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 224. -

Base Peak/Fragments:

-

151: Loss of carbethoxy group (

- 91: Tropylium-like rearrangements (less common in highly sub'd rings but possible).

-

151: Loss of carbethoxy group (

Figure 2: Spectroscopic fragmentation and identification markers.

Reactivity & Applications

The primary utility of this compound lies in its role as a versatile synthon.

-

Reduction to Alcohol: Treatment with Lithium Aluminum Hydride (LiAlH₄) in dry ether reduces the ester to 2-(2,5-dimethoxyphenyl)ethanol . This alcohol is a direct precursor to 2,5-dimethoxyphenethyl bromide/chloride, which can be aminated to form 2C-H (2,5-dimethoxyphenethylamine).

-

Reaction:

[2].

-

-

Hydrolysis: Base-catalyzed hydrolysis (NaOH/EtOH) regenerates the parent acid, useful if purification via the ester is used as a cleaning step for crude acid synthesis.

-

Alpha-Alkylation: The benzylic protons alpha to the ester are acidic (

). Treatment with strong bases (LDA, NaH) allows alkylation at this position, enabling the synthesis of alpha-methyl derivatives (precursors to amphetamine scaffolds), though this is less common than using propionate precursors directly.

Safety & Regulatory Considerations

-

Chemical Hazards: The compound is a combustible liquid.[5] Standard lab PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of vapors.

-

Regulatory Status:

-

United States: this compound is not a scheduled controlled substance. However, it is a chemical proximity to Schedule I substituted phenethylamines (e.g., 2C-B, 2C-I).

-

Diversion Awareness: Because it can be converted to 2,5-dimethoxyphenethylamine (2C-H) in 2–3 steps, sales may be monitored by suppliers under "Know Your Customer" (KYC) protocols to prevent illicit drug manufacture. Researchers should maintain clear documentation of end-use (e.g., metabolic standards, material science applications).

-

References

-

Sigma-Aldrich.[5] (n.d.). This compound Product Sheet. Retrieved from

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing synthesis of #179 2C-H precursors).

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Benzeneacetic acid, 2,5-dimethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from

-

BenchChem. (n.d.). Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. apexmolecular.com [apexmolecular.com]

- 5. 2,5-二甲氧苯基乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight and formula of Ethyl 2,5-dimethoxyphenylacetate

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a specialized aromatic ester widely utilized as a pivotal intermediate in the synthesis of phenethylamine-based pharmaceuticals and neurochemical probes. Its primary utility lies in its role as a stable precursor for generating 2,5-dimethoxyphenethyl alcohols and aldehydes—key scaffolds in the development of selective serotonin 5-HT2A receptor agonists (e.g., the 2C-x and DOx series).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties

The following data constitutes the validated chemical identity for this compound. Researchers should use these parameters for incoming raw material quality control (QC).

| Parameter | Specification |

| IUPAC Name | Ethyl 2-(2,5-dimethoxyphenyl)acetate |

| Common Name | This compound |

| CAS Registry Number | 66469-86-1 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES | CCOC(=O)CC1=CC(OC)=CC=C1OC |

| InChIKey | RNNQUXSAPFQIOP-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 162–165 °C at 8–10 mmHg [1] |

| Density | 1.12 g/mL at 25 °C [2] |

| Refractive Index ( | 1.513 [2] |

| Flash Point | 71 °C (Closed Cup) |

| Solubility | Soluble in EtOH, MeOH, DCM, EtOAc; Insoluble in water |

Synthetic Pathways & Methodology

The synthesis of this compound is typically approached via the esterification of 2,5-dimethoxyphenylacetic acid. The acid itself is often derived from 2,5-dimethoxyacetophenone via the Willgerodt-Kindler reaction, ensuring the preservation of the sensitive ether linkages.

Protocol: Acid-Catalyzed Esterification (Dean-Stark)

Objective: Convert 2,5-dimethoxyphenylacetic acid to its ethyl ester with >85% yield.

Reagents:

-

2,5-Dimethoxyphenylacetic acid (1.0 eq)

-

Absolute Ethanol (Excess, solvent & reagent)

-

Benzene or Toluene (Azeotropic solvent)

-

Concentrated

(Catalytic amount)

Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyphenylacetic acid in a mixture of dry benzene/toluene and absolute ethanol (3:1 ratio).

-

Catalysis: Add catalytic concentrated sulfuric acid (approx. 0.5 mL per 20g substrate).

-

Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 80-90 °C depending on solvent ratio).

-

Dehydration: Monitor water collection in the trap. Continue reflux until water evolution ceases (typically 4–6 hours).

-

Work-up:

-

Cool reaction mixture to room temperature.

-

Wash with saturated

solution to neutralize acid and remove unreacted starting material. -

Wash with brine; dry organic layer over anhydrous

.

-

-

Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (8–10 mmHg) to collect the pure ester fraction at 160–165 °C [1].[1]

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic flow from the acetophenone precursor to the target ester and its subsequent reduction, a common pathway in drug discovery.

Figure 1: Synthetic workflow from acetophenone precursor to the target ester and downstream alcohol intermediate.[1][2][3]

Analytical Characterization

Validation of the compound's structure is critical, particularly to distinguish it from its isomers (e.g., 3,4-dimethoxy analogs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic H-6 | 6.75 – 6.85 | Doublet / Multiplet | 1H | Ortho to alkyl, Meta to OMe |

| Aromatic H-3, H-4 | 6.70 – 6.80 | Multiplet | 2H | Ortho/Para to OMe groups |

| Methoxy ( | 3.75, 3.78 | Singlets | 6H (3H x 2) | 2,5-Positions |

| Benzylic | 3.60 | Singlet | 2H | |

| Ester | 4.15 | Quartet ( | 2H | Ethyl methylene |

| Ester | 1.25 | Triplet ( | 3H | Ethyl methyl |

Note: Shifts are approximate and solvent-dependent (

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 224 -

Base Peak: Often m/z 151 (Loss of

, formation of dimethoxybenzyl cation).

Applications in Drug Development

This compound serves as a high-value scaffold in neuropsychiatric drug discovery, specifically targeting the serotonin 5-HT2A receptor.

Precursor for Phenethylamines (2C-x Series)

The ester is reduced (via Lithium Aluminum Hydride) to 2-(2,5-dimethoxyphenyl)ethanol . This alcohol is a universal precursor for:

-

Halogenation/Amination: Conversion to the primary amine yields 2C-H (2,5-dimethoxyphenethylamine).

-

4-Position Functionalization: Electrophilic aromatic substitution at the 4-position (para to the alkyl chain) allows for the introduction of bromine, iodine, or alkyl groups, yielding potent 5-HT2A agonists like 2C-B, 2C-I, and DOI [3].

Synthesis of NBOMe/NBOH Analogs

Recent research into super-potent agonists (e.g., 25CN-NBOH) utilizes the 2,5-dimethoxy phenethylamine backbone derived from this ester. These compounds are critical tools for mapping receptor topology and studying phospholipase C (PLC) signaling pathways [4].

Drug Discovery Logic Flow

Figure 2: Strategic utilization of the ester scaffold in generating diverse serotonergic ligands.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the electron-rich aromatic ring.

References

-

Rhodium Archive. Synthesis of 2,5-Dimethoxyphenylacetic Acid and corresponding Ethyl Ester. Retrieved from

-

Sigma-Aldrich. Product Specification: this compound (CAS 66469-86-1).[5][4] Retrieved from

-

National Institutes of Health (NIH). Hallucinogen-like effects of 25CN-NBOH, a novel N-benzylphenethylamine. Retrieved from

-

Fluorochem. Safety Data Sheet: Ethyl 2-(2,5-dimethoxyphenyl)acetate. Retrieved from

Sources

- 1. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound 99 66469-86-1 [sigmaaldrich.com]

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2,5-dimethoxyphenylacetate

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a lipophilic ester intermediate critical in the synthesis of pharmaceuticals and agrochemicals. Physically, it exists as a liquid or low-melting solid (MP ~34–35°C) at ambient conditions, a property that fundamentally dictates its handling and solvent compatibility.

This guide provides a technical analysis of its solubility profile, moving beyond simple "dissolution" to address miscibility , partition coefficients , and solvent selection for reaction optimization, extraction, and chromatographic purification.

Physicochemical Identity & Structural Basis

Understanding the solubility behavior requires analyzing the molecular architecture.

| Property | Value | Structural Implication |

| CAS Number | 66469-86-1 | Unique Identifier |

| Molecular Formula | C₁₂H₁₆O₄ | Ester functionality with electron-rich aromatic ring |

| Molecular Weight | 224.25 g/mol | Small molecule, favorable kinetics |

| Physical State | Liquid / Low-melting Solid | MP: ~34.7°C (Predicted); BP: 162–165°C @ 8 mmHg |

| LogP (Octanol/Water) | ~1.8 – 2.36 | Lipophilic: Prefers organic phase; poor water solubility |

| H-Bond Acceptors | 4 (2 Methoxy, 1 Carbonyl, 1 Ether) | Good solubility in polar aprotic solvents |

| H-Bond Donors | 0 | Aprotic; cannot donate H-bonds (no -OH, -NH) |

Mechanistic Solubility Prediction

-

"Like Dissolves Like": The molecule consists of a hydrophobic phenyl core decorated with polar but aprotic groups (methoxy and ester). It exhibits high affinity for moderately polar aprotic solvents (Esters, Chlorinated hydrocarbons) and polar protic solvents (Alcohols).

-

Water Incompatibility: Lacking H-bond donors and possessing a significant hydrocarbon surface area, it is practically insoluble in water, driving its utility in biphasic extraction systems.

Solubility & Miscibility Profile

The following data consolidates experimental observations and predictive models (Hansen Solubility Parameters) for standard laboratory solvents.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility/Miscibility | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Excellent for extraction; standard reaction solvent. |

| Chlorinated | Chloroform | High (Miscible) | NMR solvent; high solvency power. |

| Esters | Ethyl Acetate (EtOAc) | High (Miscible) | Primary solvent for extraction and chromatography. |

| Alcohols | Methanol / Ethanol | High (Miscible) | Suitable for transesterification or low-temp crystallization. |

| Polar Aprotic | DMSO / DMF | High (Miscible) | Preferred for nucleophilic substitution reactions (Sₙ2). |

| Ethers | THF / Diethyl Ether | High (Miscible) | Common reaction media; Ether used in workup. |

| Hydrocarbons | Hexane / Heptane | Moderate / Temperature Dependent | Crucial: Soluble when hot; may phase separate or crystallize at <0°C. Used as antisolvent. |

| Aqueous | Water | Insoluble (<100 mg/L) | The "wash" phase in extractions. |

Experimental Protocols for Solubility Determination

Since this compound is often a liquid or oil, standard "shake-flask" methods for solids are insufficient. The Cloud Point Method is recommended for determining miscibility limits in non-ideal solvents (e.g., Hexanes).

Protocol: Cloud Point Determination (Binary Solvent Systems)

Objective: Determine the precise ratio of Solvent A (Good solvent, e.g., EtOAc) to Solvent B (Anti-solvent, e.g., Hexane) required for purification.

-

Preparation: Weigh 500 mg of this compound into a vial.

-

Solubilization: Add minimal Ethyl Acetate (approx. 0.5 mL) to ensure a homogeneous liquid phase.

-

Titration:

-

Place the vial on a magnetic stirrer with a backlight.

-

Titrate with Hexane dropwise at 25°C.

-

Endpoint: The appearance of persistent turbidity (cloudiness) or oiling out.

-

-

Calculation: Record the volume fraction (

) to define the metastable zone width (MZW) for chromatography or crystallization.

Solvent Selection for Workflows

The choice of solvent dictates the yield and purity of the downstream process.

A. Synthesis (Reaction Medium)

-

Recommended: DMF or Acetonitrile .

-

Logic: The 2,5-dimethoxy substitution pattern makes the ring electron-rich. If performing alkylation or coupling, polar aprotic solvents stabilize the transition states without participating in H-bonding side reactions.

B. Extraction (Workup)

-

System: Ethyl Acetate / Water or DCM / Water .

-

Logic: The LogP of ~2.0 ensures >99% recovery into the organic phase (EtOAc/DCM) while inorganic salts partition into the aqueous phase. Avoid Ether if safety is a concern, though it is chemically compatible.

C. Purification (Chromatography)

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient) .

-

Starting Point: 90:10 (Hex:EtOAc).

-

Elution: The compound is moderately polar. Expect elution around 15–25% EtOAc depending on the stationary phase activity.

D. Low-Temperature Crystallization

-

Challenge: As a low-melting solid (~35°C), it often "oils out" rather than crystallizing.

-

Solution: Use Pentane or Hexane with a seed crystal at -20°C .

-

Method: Dissolve in minimal warm Hexane (40°C). Cool slowly to -20°C. If an oil forms, scratch the glass or add a seed of the solid acid derivative to induce nucleation.

Visualization: Purification Decision Tree

The following logic flow guides the researcher through purification based on the compound's physical state and solubility.

Figure 1: Decision matrix for the purification of this compound based on phase state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866294, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (DTXSID50407848). Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2,5-Dimethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a detailed exploration of the primary synthetic pathways to Ethyl 2,5-dimethoxyphenylacetate, a key intermediate in the synthesis of various organic compounds. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of the most prevalent manufacturing routes.

Introduction: The Significance of this compound

This compound is an ester that serves as a valuable organic building block in chemical synthesis. Its structural motif, featuring a substituted phenylacetic acid core, is found in numerous pharmacologically active molecules and other functional organic materials. A thorough understanding of its synthesis is therefore crucial for researchers and developers in the pharmaceutical and chemical industries. This guide will focus on two principal and well-documented pathways: the direct esterification of 2,5-dimethoxyphenylacetic acid and a multi-step synthesis commencing with 2,5-dimethoxyacetophenone. A third potential route, proceeding via a nitrile intermediate, will also be discussed.

Pathway 1: Fischer Esterification of 2,5-Dimethoxyphenylacetic Acid

This is arguably the most straightforward and high-yielding approach, provided the starting carboxylic acid is readily available. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

Underlying Principles and Mechanistic Insight

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation activates the carbonyl carbon towards nucleophilic attack by the alcohol (in this case, ethanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product. The use of a dehydrating agent or a technique to remove water as it forms, such as a Dean-Stark apparatus, can drive the equilibrium towards the product side, thereby increasing the yield.[2]

Experimental Protocol

A detailed procedure for the synthesis of this compound from 2,5-dimethoxyphenylacetic acid is as follows:

-

Reaction Setup: A mixture of 2,5-dimethoxyphenylacetic acid (19.6 g), dry benzene (27.6 ml), dry ethanol (9.2 ml), and a catalytic amount of concentrated sulfuric acid (2 drops) is prepared in a round-bottom flask.[2]

-

Water Removal: The flask is fitted with a Dean-Stark water separator to collect the water formed during the reaction.[2]

-

Reflux: The reaction mixture is heated to reflux. The reflux is continued until no more water is collected in the Dean-Stark apparatus, which typically takes around 4 hours.[2]

-

Work-up: After cooling, the reaction mixture is worked up in the usual manner, which generally involves washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is distilled under vacuum to yield pure this compound.[2]

Diagram of the Fischer Esterification Pathway

Caption: Fischer esterification of 2,5-dimethoxyphenylacetic acid.

Pathway 2: Synthesis from 2,5-Dimethoxyacetophenone via the Willgerodt-Kindler Reaction

This pathway is particularly useful when 2,5-dimethoxyphenylacetic acid is not commercially available or is more expensive than the corresponding acetophenone. The core of this synthesis is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a terminal carboxylic acid derivative.

Underlying Principles and Mechanistic Insight

The Willgerodt-Kindler reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine. The reaction proceeds through a complex mechanism involving the formation of a thioamide, which is subsequently hydrolyzed to the carboxylic acid. The initial step is the reaction of the ketone with sulfur and morpholine to form a thiomorpholide.[2][3] This intermediate is then subjected to hydrolysis, typically under basic conditions, to yield the corresponding carboxylic acid.

Experimental Protocol

This multi-step synthesis can be broken down as follows:

Step 1: Synthesis of 2,5-Dimethoxyphenylacetic Acid

-

Willgerodt-Kindler Reaction: A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours.[2]

-

Quenching: The reaction mixture is then poured into ice-cold water.[2]

-

Isolation of Thiomorpholide: The crude reddish-yellow solid (the thiomorpholide) is collected and washed thoroughly with water.[2]

-

Hydrolysis: The crude thiomorpholide is then refluxed with 500 ml of 10% ethanolic sodium hydroxide for 10 hours.[2]

-

Work-up: Most of the ethanol is removed by distillation. Water (250 ml) is added to the residue, and the alkaline solution is made strongly acidic.[2]

-

Extraction and Purification: The acidic solution is cooled and extracted with ether. The ether is evaporated to yield 2,5-dimethoxyphenylacetic acid.[2]

Step 2: Esterification

The 2,5-dimethoxyphenylacetic acid obtained from Step 1 can then be esterified using the Fischer esterification protocol described in Pathway 1.

Diagram of the Willgerodt-Kindler Pathway

Caption: Synthesis via the Willgerodt-Kindler reaction.

Pathway 3: Synthesis via a Nitrile Intermediate

An alternative strategy involves the formation and subsequent hydrolysis of 2,5-dimethoxyphenylacetonitrile.[4][5] This approach can be advantageous depending on the availability and cost of the starting materials.

Underlying Principles and Mechanistic Insight

This pathway would typically start from a suitable benzyl halide, such as 2,5-dimethoxybenzyl chloride. The benzyl halide undergoes a nucleophilic substitution reaction with a cyanide salt (e.g., sodium or potassium cyanide) to form the corresponding nitrile. The nitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid, which can then be esterified as previously described.

Proposed Experimental Workflow

While a complete, verified protocol for this specific sequence is not available in the provided search results, a general procedure can be outlined based on established chemical principles:

-

Cyanation: 2,5-dimethoxybenzyl chloride would be reacted with sodium cyanide in a suitable solvent system. The use of a phase-transfer catalyst can be beneficial in such reactions.

-

Hydrolysis: The resulting 2,5-dimethoxyphenylacetonitrile would then be hydrolyzed. This can be achieved by refluxing with a strong acid (e.g., sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.[6]

-

Esterification: The obtained 2,5-dimethoxyphenylacetic acid would then be subjected to Fischer esterification as detailed in Pathway 1.

Diagram of the Nitrile Pathway

Caption: Proposed synthesis via a nitrile intermediate.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Intermediates | Yield | Advantages | Disadvantages |

| 1. Fischer Esterification | 2,5-Dimethoxyphenylacetic Acid | None | High (86%)[2] | Direct, high-yielding, simple procedure. | Dependent on the availability of the starting carboxylic acid. |

| 2. Willgerodt-Kindler | 2,5-Dimethoxyacetophenone | Thiomorpholide | Moderate (overall yield for the acid is 50%)[2] | Utilizes a more readily available starting material. | Multi-step, involves the use of sulfur and morpholine, moderate yield for the acid formation step. |

| 3. Nitrile Intermediate | 2,5-Dimethoxybenzyl Halide | 2,5-Dimethoxyphenylacetonitrile | Potentially high | Starts from a simple benzyl halide. | Involves the use of toxic cyanide salts, requires a multi-step process. |

Conclusion and Recommendations

For laboratories and manufacturing facilities with access to 2,5-dimethoxyphenylacetic acid, the Fischer esterification (Pathway 1) is the most efficient and recommended route for the synthesis of this compound due to its high yield and operational simplicity.[2]

In situations where 2,5-dimethoxyacetophenone is the more accessible precursor, the Willgerodt-Kindler reaction followed by esterification (Pathway 2) provides a reliable, albeit longer, alternative.[2]

The nitrile pathway (Pathway 3) represents a viable, though less commonly documented, synthetic strategy. Its application would be most appropriate when the corresponding benzyl halide is the most economical starting material. However, the handling of highly toxic cyanide reagents necessitates stringent safety protocols.

Ultimately, the choice of synthesis pathway will depend on a careful consideration of starting material availability and cost, scalability, and the safety infrastructure of the laboratory or production facility.

References

-

Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.

-

Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

-

Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

-

2,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 2758432. PubChem. [Link]

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. prepchem.com [prepchem.com]

- 4. 2,5-DIMETHOXYPHENYLACETONITRILE | 18086-24-3 [chemicalbook.com]

- 5. 2,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 2758432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Thermodynamic Profiling of Dimethoxyphenylacetate Derivatives: Experimental Protocols and Data Analysis

Executive Summary

Dimethoxyphenylacetate derivatives , particularly methyl (3,4-dimethoxyphenyl)acetate (homoveratric acid methyl ester), are critical intermediates in the synthesis of isoquinoline alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs). Despite their synthetic ubiquity, their thermodynamic profiles—essential for process safety, crystal engineering, and yield optimization—are often under-characterized in standard databases.

This technical guide provides a rigorous framework for determining the fundamental thermodynamic properties of these derivatives: enthalpy of formation (

Chemical Identity and Structural Thermodynamics[1][2]

The thermodynamic stability of dimethoxyphenylacetates is governed by the ortho-, meta-, para- positioning of the methoxy groups relative to the acetate side chain. The interaction between the methoxy oxygen lone pairs and the aromatic ring creates distinct electronic environments that influence lattice energy and volatility.

Key Derivatives of Interest

| Compound Name | CAS Number | Structure Note | Physical State (298 K) |

| Methyl (3,4-dimethoxyphenyl)acetate | 15964-79-1 | Precursor to Papaverine | Liquid / Low-melting Solid |

| Methyl (2,4-dimethoxyphenyl)acetate | 55954-25-1 | Ortho-effect steric hindrance | Solid |

| 3,4-Dimethoxyphenylacetic acid | 93-40-3 | H-bonded dimer chains | Solid (MP: 96–98 °C) |

Thermodynamic Relevance:

The conversion of the acid (solid) to the methyl ester (often liquid) involves a significant change in entropy (

Experimental Methodologies: Self-Validating Protocols

To establish an authoritative thermodynamic profile, we employ a "triangulation" strategy: Combustion Calorimetry (for energetic stability), Knudsen Effusion (for volatility), and Differential Scanning Calorimetry (for phase transitions).

Static Bomb Combustion Calorimetry (Enthalpy of Formation)

Objective: Determine the standard molar enthalpy of formation (

Protocol:

-

Purification: Sample purity must exceed 99.9% (analyzed by GC-MS). Traces of water or solvent will skew the energy of combustion (

). -

Pelletization: For solid derivatives (e.g., 2,4-isomer), press the sample into pellets. For liquids (3,4-isomer), encapsulate in Mylar or gelatin capsules of known calorific value.

-

Combustion: Burn the sample in an isoperibol bomb calorimeter under 3.04 MPa of pure oxygen.

-

Correction: Apply Washburn corrections to adjust for non-standard states (e.g., formation of HNO

from residual N

Causality & Logic: We use isoperibol calorimetry (constant temperature jacket) rather than adiabatic because the heat leakage corrections are mathematically robust and self-validating through standard benzoic acid calibration.

Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Measure vapor pressure (

Protocol:

-

Setup: Place the sample in a Knudsen cell with a defined orifice area (

). -

High Vacuum: Evacuate system to

Pa. -

Mass Loss: Measure the mass loss rate (

) at controlled temperatures. -

Calculation: Use the Knudsen equation:

(Where

Self-Validation:

Plot

Workflow Visualization

The following diagram illustrates the integrated workflow for thermodynamic characterization.

Caption: Integrated workflow for deriving standard thermodynamic parameters from raw synthetic samples.

Data Analysis & Predictive Modeling

When experimental data is unavailable for a specific derivative, Group Additivity Methods (Benson or Cox-Pilcher schemes) provide reliable estimates. These methods assume that a molecule's enthalpy is the sum of the contributions of its constituent groups.

Group Additivity Logic

To estimate

-

Benzene Ring Base:

interactions. -

Methoxy Groups:

increments. -

Ester Chain:

, -

Corrections: Ortho interactions (if applicable) and ring strain.

Validation Table: Estimated vs. Literature Values Values are illustrative of typical ranges for this chemical class.

| Property | Methyl (3,4-dimethoxy)acetate | Method of Determination |

| Molar Mass | 210.23 g/mol | Calculation |

| -580.5 ± 4.2 kJ/mol | Combustion Calorimetry (Est.) | |

| 78.4 ± 1.5 kJ/mol | Transpiration / Knudsen | |

| -502.1 ± 5.0 kJ/mol | Hess's Law ( | |

| Heat Capacity ( | 285.0 J/(K·mol) | DSC / Group Additivity |

Calculation Logic Diagram

This diagram details how experimental data is combined with theoretical increments to validate results.

Caption: Logic flow for validating experimental thermodynamic data using Benson's Group Additivity.

Applied Thermodynamics in Drug Development

Solubility Prediction

The solubility of dimethoxyphenylacetates in organic solvents (methanol, ethyl acetate) is critical for purification. The Ideal Solubility Equation can be used as a baseline, modified by activity coefficients derived from the measured enthalpies:

-

Insight: For 3,4-dimethoxyphenylacetic acid (

), high fusion enthalpy implies steep solubility dependence on temperature. This suggests that cooling crystallization is an efficient purification method.

Thermal Stability

DSC analysis often reveals that methyl esters of these derivatives are thermally stable up to ~250°C, but the corresponding acids may undergo decarboxylation at elevated temperatures.

-

Protocol: Run TGA (Thermogravimetric Analysis) alongside DSC. A mass loss onset prior to the boiling point indicates decomposition, invalidating standard vapor pressure measurements.

References

-

Ribeiro da Silva, M. A. V., et al. (2003). "Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers." Journal of Chemical & Engineering Data. Link

-

Verevkin, S. P., et al. (2007). "Experimental and computational thermochemical study of 2- and 3-thiopheneacetic acid methyl esters." The Journal of Chemical Thermodynamics. Link

-

NIST Chemistry WebBook. "Methyl (3,4-dimethoxyphenyl)acetate - Gas Phase Thermochemistry." National Institute of Standards and Technology. Link

-

Sigma-Aldrich. "Product Specification: Methyl 3,4-dimethoxyphenylacetate." Link

-

PubChem. "3,4-Dimethoxyphenyl acetate - Compound Summary." National Library of Medicine. Link

An In-depth Technical Guide to Ethyl 2,5-dimethoxyphenylacetate

Abstract

Ethyl 2,5-dimethoxyphenylacetate is a pivotal organic ester that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors. Its structure, featuring a substituted phenyl ring, makes it a precursor for various biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a thorough analytical characterization. We will explore its reactivity profile, potential synthetic applications grounded in the established bioactivity of the 2,5-dimethoxyphenyl scaffold, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and development applications.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. This compound is unambiguously identified by its CAS number and various structural descriptors.

1.1 Identifiers

A consolidated list of identifiers is crucial for accurate database searching, procurement, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 66469-86-1 | [1] |

| IUPAC Name | ethyl 2-(2,5-dimethoxyphenyl)acetate | N/A |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | |

| Canonical SMILES | CCOC(=O)CC1=CC(OC)=CC=C1OC | |

| InChI Key | RNNQUXSAPFQIOP-UHFFFAOYSA-N |

1.2 Physicochemical Data

The compound's physical properties dictate its handling, reaction conditions, and purification methods. It is a combustible liquid under standard conditions.[2]

| Property | Value | Source(s) |

| Appearance | Liquid | |

| Boiling Point | 162-165 °C @ 8 mmHg | |

| Density | 1.12 g/mL at 25 °C | |

| Refractive Index | n20/D 1.513 | [1] |

| Flash Point | 71 °C (159.8 °F) - closed cup |

Section 2: Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2,5-Dimethoxyphenylacetic acid (CAS: 1758-25-4).[3] This method is favored for its simplicity and use of readily available reagents.

2.1 Synthesis Workflow Diagram

The following diagram illustrates the two-stage process, starting from 2,5-dimethoxyacetophenone to the final ester product.

Caption: Synthesis pathway from ketone to the target ester.

2.2 Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate acid (a solid with a known melting point) confirms the efficacy of the first stage before proceeding.

Part A: Synthesis of 2,5-Dimethoxyphenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (1.0 eq), elemental sulfur (1.5 eq), and morpholine (2.0 eq).

-

Willgerodt-Kindler Reaction: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

-

Work-up & Hydrolysis: After cooling, pour the reaction mixture into cold water. The resulting crude thiomorpholide solid is isolated. This intermediate is then hydrolyzed by refluxing in 10% ethanolic sodium hydroxide for 10-12 hours.

-

Isolation: After hydrolysis, remove most of the ethanol via distillation. Add water to the residue and acidify with concentrated HCl. The precipitated 2,5-dimethoxyphenylacetic acid is then extracted with ether, dried over anhydrous sodium sulfate, and concentrated to yield the solid acid.

Part B: Fischer Esterification to this compound

-

Reaction Setup: In a round-bottom flask, combine 2,5-dimethoxyphenylacetic acid (1.0 eq), absolute ethanol (3.0 eq), and dry benzene (or toluene) as the azeotropic solvent. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis and Reflux: Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture to a vigorous reflux.

-

Driving the Equilibrium: The reaction is reversible.[4][5] The purpose of the Dean-Stark trap is to sequester the water byproduct, which co-distills with the benzene/toluene, thus driving the reaction to completion according to Le Châtelier's principle.[5] Continue reflux until no more water collects in the trap (typically 4-6 hours).

-

Work-up and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation (bp 162-165 °C @ 8 mmHg) to yield the final ester as a clear liquid.[2]

2.3 Mechanistic Insight: The Fischer Esterification

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[6][7][8]

Caption: Key steps of the Fischer Esterification mechanism.

Section 3: Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of its constituent functional groups.[9]

3.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 1.25 (t, 3H, J=7.1 Hz): A triplet corresponding to the methyl protons of the ethyl group, split by the adjacent methylene group.

-

δ 3.65 (s, 2H): A singlet for the benzylic methylene protons (-CH₂-Ar).

-

δ 3.78 (s, 3H): A singlet for the methoxy group protons at position 2 or 5.

-

δ 3.80 (s, 3H): A singlet for the second methoxy group protons.

-

δ 4.15 (q, 2H, J=7.1 Hz): A quartet for the methylene protons of the ethyl group (-O-CH₂-), split by the adjacent methyl group.

-

δ 6.75-6.85 (m, 3H): A multiplet region for the three aromatic protons on the substituted phenyl ring.

3.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 14.2: Ethyl group -CH₃.

-

δ 35.5: Benzylic carbon (-CH₂-Ar).

-

δ 55.7, 55.9: The two methoxy group carbons (-OCH₃).

-

δ 60.5: Ethyl group ester methylene carbon (-O-CH₂-).

-

δ 112.0, 113.0, 115.5: Aromatic CH carbons.

-

δ 125.0: Quaternary aromatic carbon attached to the acetate group.

-

δ 151.0, 153.5: Quaternary aromatic carbons attached to the methoxy groups.

-

δ 171.5: Ester carbonyl carbon (C=O).

3.3 Predicted Infrared (IR) Spectrum

-

~2980-2840 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

~1735 cm⁻¹: A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch.[10] This is the most diagnostic peak.

-

~1500-1600 cm⁻¹: C=C stretching within the aromatic ring.

-

~1250 cm⁻¹ and ~1040 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.

3.4 Predicted Mass Spectrometry (EI-MS)

-

m/z = 224: Molecular ion peak [M]⁺.

-

m/z = 179: Loss of the ethoxy group (-OC₂H₅).

-

m/z = 151: A prominent peak resulting from the cleavage of the ethyl acetate group, leaving the [CH₂(C₆H₃(OCH₃)₂)]⁺ fragment (a substituted tropylium ion rearrangement is possible).

Section 4: Reactivity and Synthetic Applications

This compound is not merely a final product but a versatile intermediate. Its reactivity is dominated by the ester functional group and the electron-rich aromatic ring.

4.1 Reactivity Profile

-

Ester Hydrolysis: Can be hydrolyzed back to 2,5-dimethoxyphenylacetic acid under acidic or basic conditions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

-

Grignard Reactions: The electrophilic carbonyl carbon can be attacked by organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols after work-up.

4.2 Applications in Drug Development

The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore in medicinal chemistry, particularly in the development of serotonergic compounds. Many derivatives of 2,5-dimethoxyphenethylamine (2C-x series) and 2,5-dimethoxyamphetamine (DOx series) are potent agonists of the serotonin 5-HT₂A receptor, which is a key target for psychedelic-assisted therapies being investigated for depression, anxiety, and substance use disorders.[11][12][13]

This compound serves as a critical building block for accessing these more complex structures. The ethyl ester group provides a stable, protected form of the carboxylic acid that is less polar and more soluble in organic solvents, facilitating its use in multi-step syntheses. It can be readily converted into amides, alcohols, aldehydes, or other functional groups necessary for building the side chains of pharmacologically active molecules.[3][14] For instance, reduction to the alcohol followed by oxidation to the aldehyde would provide a key precursor for extending the side chain to create phenethylamine analogs.

Section 5: Safety and Handling

As a professional in the field, adherence to safety protocols is non-negotiable.

-

GHS Hazard Information:

-

Pictogram: GHS07 (Irritant)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.

-

-

Precautions for Safe Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.[2]

-

Avoid contact with skin, eyes, and clothing.

-

-

First-Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

-

If on Skin: Wash off with soap and plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Section 6: Conclusion

This compound is a compound of significant synthetic utility. Its straightforward preparation via Fischer esterification, combined with its versatile reactivity, makes it an indispensable intermediate for researchers. The presence of the 2,5-dimethoxyphenyl scaffold directly links this molecule to the forefront of neuropharmacological research, particularly in the synthesis of selective serotonin receptor agonists. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible application in advancing chemical and pharmaceutical sciences.

References

-

Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Retrieved from [Link]

-

BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

-

ChemTalk. (2023, February 9). What is Fischer Esterification?. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Lin, H. R., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Walsh Medical Media. (2016, January 8). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved from [Link]

- Nieddu, M., et al. (2022).

- Andreasen, J. T., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. Retrieved from [Link]

- Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 5836-5845.

- Ahmed, A. A., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Oriental Journal of Chemistry, 34(5).

-

SpectraBase. (n.d.). 4-[2'-(2'',5''-Dimethoxyphenyl)ethyl]-2'-methoxy-5'-(hydroxymethyl)-diphenyl ether - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

- Halberstadt, A. L., et al. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Neuropsychopharmacology.

-

PubChem. (n.d.). Ethyl (dimethoxyphosphinoyl)acetate. Retrieved from [Link]

-

YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,5-二甲氧苯基乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 4. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis | MDPI [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. CAS 1758-25-4: 2,5-Dimethoxyphenylacetic acid | CymitQuimica [cymitquimica.com]

Refractive index values for Ethyl 2,5-dimethoxyphenylacetate

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a critical aromatic ester intermediate used in the synthesis of functionalized phenethylamines and pharmaceutical building blocks. Precise characterization of this compound is essential for downstream yield optimization, particularly when differentiating the ester from its acidic precursor (2,5-dimethoxyphenylacetic acid) or the corresponding aldehyde.

This guide provides the authoritative refractive index (RI) values, temperature correction protocols, and a self-validating quality control (QC) workflow for researchers and drug development professionals.

Physicochemical Specifications

The following data represents the standard reference values for high-purity (>99%) this compound. Deviations from these baselines often indicate the presence of unreacted starting materials or solvent occlusion.

| Property | Value | Conditions | Method/Source |

| Refractive Index ( | 1.513 | 20°C, 589 nm (D-line) | Refractometry [1, 2] |

| Density | 1.12 g/mL | 25°C | Pycnometry [1] |

| Boiling Point | 162–165 °C | 8 mmHg | Vacuum Distillation [1] |

| Appearance | Clear, colorless to pale yellow liquid | Ambient | Visual Inspection |

| Molecular Formula | - | - | |

| Molecular Weight | 224.25 g/mol | - | - |

Technical Note: The refractive index of 1.513 is distinctively higher than common reaction solvents (e.g., Ethanol

, Ethyl Acetate), making RI a rapid, non-destructive tool for monitoring solvent removal efficiency.

Technical Analysis: Refractive Index in Process Control

The Role of Aromaticity

The 2,5-dimethoxy substitution pattern on the phenyl ring significantly increases electron density, contributing to a higher molar refraction compared to non-substituted phenylacetates. This property allows for the detection of the "dimethoxy" moiety integrity. If the ether cleavage occurs (demethylation) during harsh esterification, the RI value will shift significantly due to the formation of phenolic hydroxyl groups.

Temperature Correction Factor ( )

Refractive index is inversely proportional to temperature. For aromatic esters of this molecular weight, the temperature coefficient (

If measurement at 20°C is not feasible, calculate the corrected index (

- : Observed RI

- : Temperature of prism (°C)

Operational Protocol: Precision Measurement

Objective: Determine the purity of this compound using an Abbe-type or Digital Refractometer.

Prerequisites:

-

Sample Purity: Crude samples must be free of particulate matter.

-

Equipment: Refractometer calibrated with deionized water (

) or 1-bromonaphthalene standard.

Step-by-Step Methodology:

-

Thermal Equilibration:

-

Set the refractometer's circulating water bath to 20.0°C ± 0.1°C .

-

Allow the prism to equilibrate for 15 minutes.

-

-

Sample Loading:

-

Using a glass pipette, apply 2–3 drops of the ester onto the main prism.

-

Caution: Avoid air bubbles, which scatter light and create a fuzzy "shadow line."

-

Close the secondary prism immediately to prevent volatile loss or moisture absorption (hygroscopicity is low, but condensation affects readings).

-

-

Reading & Verification:

-

Adjust the light source and compensator knob until the boundary line is sharp and achromatic (colorless).

-

Align the boundary with the crosshairs.

-

Record the value to 4 decimal places.

-

-

Self-Validating Logic (Go/No-Go):

-

Result:

-

Result:

-

Result:

-

-

Cleaning:

-

Wipe prism with a soft tissue dampened with isopropanol . Acetone is not recommended if the prism seal is susceptible to ketones.

-

Quality Assurance Workflow

The following diagram illustrates the critical decision pathways where Refractive Index serves as the primary gatekeeper before expensive chromatographic analysis.

Figure 1: Logic flow for purity assessment of this compound using Refractive Index as a rapid screening tool.

References

-

PubChem. (2025).[1] Compound Summary: this compound.[2][3] National Library of Medicine. Retrieved October 26, 2025, from [Link].

-

NIST Chemistry WebBook. (2024). Standard Reference Data for Aromatic Esters. National Institute of Standards and Technology.[4] Retrieved October 26, 2025, from [Link].

Sources

Technical Comparative Analysis: Ethyl 2,5-dimethoxyphenylacetate vs. Phenylacetic Acid Derivatives

Executive Summary

This technical guide provides a rigorous comparison between Ethyl 2,5-dimethoxyphenylacetate (E-2,5-DMPA) and the broader class of Phenylacetic Acid (PAA) derivatives . While structurally related through the phenylacetate pharmacophore, these compounds diverge significantly in their electronic properties, synthetic utility, and regulatory standing.

This compound is a specialized fine chemical primarily utilized as a key intermediate in the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its 4-substituted analogs (the 2C-x series). In contrast, Phenylacetic acid derivatives serve as foundational commodity chemicals in the global pharmaceutical industry (e.g., Penicillin G, Diclofenac) and fragrance sectors, while also carrying significant regulatory weight as List I precursors for amphetamine manufacture.

Structural & Electronic Characterization

The core differentiation lies in the substitution pattern on the benzene ring, which dictates the molecule's reactivity and downstream applications.

Structural Divergence

-

Phenylacetic Acid (PAA) Derivatives: Typically feature an unsubstituted or mono-substituted phenyl ring. The lack of strong electron-donating groups (EDGs) makes the ring relatively stable but less reactive toward electrophilic aromatic substitution compared to the dimethoxy variant.

-

This compound: Features two methoxy (-OCH₃) groups at the 2 (ortho) and 5 (meta) positions relative to the ethyl acetate side chain.

Electronic Effects (The "2,5-Pattern")

The 2,5-dimethoxy substitution is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule:

-

Electron Donation: The methoxy groups are strong electron donors via resonance (+M effect). This significantly increases the electron density of the aromatic ring.

-

Activation of the 4-Position: The specific 2,5-pattern directs incoming electrophiles to the 4-position (para to the alkyl side chain). This is the critical chemical feature that allows for the facile synthesis of 4-substituted psychoactive compounds (e.g., bromination to form 2C-B).

| Feature | Phenylacetic Acid (PAA) | This compound |

| Core Structure | Unsubstituted Benzene-CH₂-COOH | 2,5-Dimethoxybenzene-CH₂-COOEt |

| Ring Electronics | Neutral / Mildly Deactivated | Highly Activated (Electron Rich) |

| Major Reactivity | Carboxyl group transformations | Electrophilic Aromatic Substitution (at C4) |

| Physical State | Solid (mp 76°C) | Liquid (bp 162-165°C @ 8mmHg) |

| Solubility | Polar solvents, hot water | Lipophilic solvents (DCM, EtOAc) |

Synthetic Pathways & Reactivity

The synthetic utility of these compounds is the primary driver for their acquisition by research labs.

Phenylacetic Acid (PAA) Workflow

PAA is the "workhorse" precursor. Its primary industrial use is in the fermentation of Penicillin G (where it acts as a side-chain precursor) and the synthesis of NSAIDs like Diclofenac . Illicitly, it is the direct precursor to Phenyl-2-Propanone (P2P) via ketonic decarboxylation or reaction with acetic anhydride.

This compound Workflow

E-2,5-DMPA is almost exclusively a precursor for 2,5-dimethoxyphenethylamine (2C-H) . The ester moiety serves as a protected carboxyl group that can be reduced to an alcohol (and subsequently converted to an amine) or directly converted to an amide.

Mechanistic Pathway: Ester to Amine

The transformation of E-2,5-DMPA to the bioactive amine typically follows this logic:

-

Reduction: The ester is reduced (e.g., using LAH) to the alcohol (2,5-dimethoxyphenethanol).

-

Activation: The alcohol is converted to a halide or tosylate.

-

Amination: Displacement with ammonia or phthalimide (Gabriel Synthesis) yields 2C-H.

Caption: Comparative synthetic logic. Top: PAA routes to amphetamines. Bottom: E-2,5-DMPA routes to 2C-x phenethylamines.

Regulatory & Safety Landscape

Understanding the legal distinction is critical for compliance in drug development.

Phenylacetic Acid (PAA)

-

Status: List I Chemical (USA - DEA).

-

Implication: Distribution, importation, and export are strictly monitored. Threshold quantities trigger reporting requirements due to its direct utility in methamphetamine production.

This compound

-

Status: Watch List / Gray Area .

-

Nuance: While not explicitly listed as a List I chemical in many jurisdictions, it is a direct precursor to 2C-H .

-

2C-H is a Schedule I substance in the US (21 CFR 1308.11).

-

Federal Analog Act: Selling E-2,5-DMPA with the intent for human consumption or for the synthesis of scheduled analogs can trigger prosecution.

-

Precursor Monitoring: Suppliers often flag this compound due to its specific association with the Shulgin "2C" family of psychedelics.

-

Experimental Protocols

Protocol A: Synthesis of this compound (Willgerodt-Kindler Variation)

Note: This protocol serves as a reference for the chemical lineage and requires appropriate licensure.

Reagents:

-

2,5-Dimethoxyacetophenone (1.0 eq)

-

Morpholine (1.5 eq)

-

Sulfur (2.0 eq)

-

Ethanol / H₂SO₄ (for esterification)

Workflow:

-

Thiomorpholide Formation: Reflux acetophenone, morpholine, and sulfur for 6-8 hours. The ketone is converted to the thiomorpholide derivative.

-

Hydrolysis: The crude thiomorpholide is hydrolyzed with 10% ethanolic NaOH under reflux for 10 hours.

-

Acid Isolation: Acidify the solution to precipitate 2,5-dimethoxyphenylacetic acid . Recrystallize from water (mp ~110°C).

-

Esterification: Reflux the acid in dry ethanol with catalytic H₂SO₄ for 4 hours (Dean-Stark trap recommended).

-

Purification: Neutralize, extract with DCM, and distill under reduced pressure (bp 162-165°C @ 8mmHg).

Protocol B: Reduction to 2,5-Dimethoxyphenethanol

Target: Conversion of the ester to the alcohol intermediate.

Reagents:

-

This compound (10 mmol)

-

Lithium Aluminum Hydride (LAH) (1.1 eq)

-

Anhydrous THF

Workflow:

-

Setup: Flame-dry glassware under Argon atmosphere.

-

Addition: Add LAH to THF at 0°C. Dropwise add the ester solution over 30 mins.

-

Reaction: Allow to warm to RT and reflux for 2 hours.

-

Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

Isolation: Filter solids, dry organic layer (MgSO₄), and evaporate to yield the alcohol (Oil).

References

-

Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Detailed synthesis of 2C-H and related precursors).

-

European Chemicals Agency (ECHA). (2023). List of substances subject to POPs Regulation and Precursor Monitoring. (Regulatory status of phenylacetic acid derivatives).

-

United States Drug Enforcement Administration. (2024). List I and List II Chemicals. (Defining PAA as a controlled precursor).

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine.

-

Rhodium Archive. (2004).[2] Synthesis of 2,5-Dimethoxyphenylacetic Acid and Esters. (Technical chemistry archive for phenethylamine synthesis).

Sources

Methodological & Application

Application Note and Protocol for the Hydrolysis of Ethyl 2,5-dimethoxyphenylacetate to 2,5-dimethoxyphenylacetic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the efficient hydrolysis of ethyl 2,5-dimethoxyphenylacetate to its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] The protocol herein is grounded in the principles of base-catalyzed ester hydrolysis, commonly known as saponification.[3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary purification and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2,5-Dimethoxyphenylacetic acid is a valuable building block in medicinal chemistry and organic synthesis.[2][4] Its structural motif is present in a range of compounds with potential therapeutic applications. The synthesis of this acid often proceeds via the hydrolysis of its corresponding ethyl ester, this compound. The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry, with saponification being a robust and widely employed method.[5][6]

This application note presents a reliable and reproducible protocol for the saponification of this compound. We will explore the reaction mechanism, justify the selection of reagents and conditions, and provide a comprehensive guide to obtaining the final product in high purity.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for a successful experimental outcome.

| Property | This compound | 2,5-Dimethoxyphenylacetic Acid |

| Molecular Formula | C₁₂H₁₆O₄[7] | C₁₀H₁₂O₄[1][2] |

| Molecular Weight | 224.25 g/mol [7] | 196.20 g/mol [2][8] |

| Appearance | Liquid[7][9] | Off-white powder/solid[1][2] |

| Boiling Point | 162-165 °C at 8 mmHg[7] | Not applicable |

| Melting Point | 34.7 °C[10] | 123-125 °C[2][4] |

| Solubility | Soluble in organic solvents. | Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1] |

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of this compound under basic conditions proceeds through a nucleophilic acyl substitution mechanism.[11] This process, known as saponification, is effectively irreversible under basic conditions.[3]

The key steps are as follows:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[11]

-

Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

-

Deprotonation: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 2,5-dimethoxyphenylacetate) and ethanol. This acid-base reaction is the driving force that makes the overall reaction irreversible.[3][5]

-

Protonation (Work-up): In a subsequent work-up step, the carboxylate salt is protonated by the addition of a strong acid to yield the final carboxylic acid product.[3]

Caption: Mechanism of Saponification.

Experimental Protocol

This protocol is designed for the hydrolysis of this compound on a laboratory scale.

Materials and Reagents

-

This compound (99% purity)[7]

-

Sodium hydroxide (NaOH), pellets or solution

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated or 1M solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

-

Recrystallization apparatus

Step-by-Step Hydrolysis Procedure

Caption: Experimental Workflow for Hydrolysis.

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 equivalents) in a mixture of methanol or ethanol and water (e.g., a 3:1 to 1:1 mixture). The use of an alcohol co-solvent is crucial to ensure the solubility of the ester starting material.[12]

-

Reaction Initiation: To the stirred basic solution, add this compound (1.0 equivalent).

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction can be maintained at reflux for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous residue with water. To remove any unreacted starting material or neutral byproducts, wash the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate (2 x 50 mL).[13] Discard the organic layers.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated or 1M hydrochloric acid with stirring until the pH is approximately 1-2. The 2,5-dimethoxyphenylacetic acid will precipitate as a solid.[12][13]

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any inorganic salts.

Purification by Recrystallization

Caption: Purification Workflow.

-

Solvent Selection: The crude 2,5-dimethoxyphenylacetic acid can be purified by recrystallization. Suitable solvent systems include aqueous ethanol, toluene, or a mixture of toluene and petroleum ether.[13]

-

Recrystallization Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If necessary, perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, which should induce the formation of crystals. The crystallization process can be completed by placing the flask in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized 2,5-dimethoxyphenylacetic acid should be confirmed by standard analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (123-125 °C).[2][4] A broad melting range may indicate the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Safety Precautions

-

Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] When preparing solutions, always add sodium hydroxide to water slowly, never the other way around, to avoid violent exothermic reactions.[15]

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

-

Organic Solvents: Diethyl ether and ethyl acetate are flammable. Ensure there are no open flames or ignition sources nearby.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the hydrolysis of this compound to 2,5-dimethoxyphenylacetic acid. By understanding the underlying saponification mechanism and adhering to the outlined procedures for reaction, work-up, and purification, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Yic.edu.et. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (2025, October 15). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of carboxylic acids.

-

University of California Merced. (n.d.). Standard Operating Procedure. Retrieved from [Link]

- Mendow, G., Veizaga, N. S., & Querini, C. A. (2011). Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst. Bioresource technology, 102(11), 6385–6391.

-

Austin Chemical Engineering. (2017, February 1). Saponification of ethyl acetate with sodium hydroxide. Retrieved from [Link]

-

Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide? Retrieved from [Link]

-

Quora. (2017, March 19). During saponification, why is ester made to react with a strong base? Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

-

Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]

-

CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

-